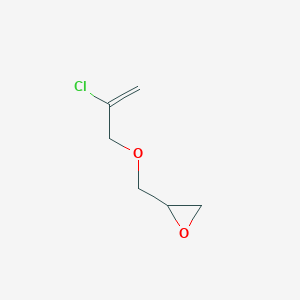
2-Ethoxy-1,3-benzodioxol-4-ol;methylcarbamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-1,3-benzodioxol-4-ol;methylcarbamic acid is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzodioxole ring, which is a benzene ring fused with a dioxole ring. The compound also contains an ethoxy group and a methylcarbamic acid moiety. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1,3-benzodioxol-4-ol;methylcarbamic acid typically involves the reaction of 1,3-benzodioxole with ethyl alcohol in the presence of an acid catalyst to introduce the ethoxy group. This is followed by the reaction with methyl isocyanate to form the methylcarbamic acid moiety. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed under controlled conditions. The process involves continuous monitoring of temperature, pressure, and pH to ensure optimal yield and purity of the product. The final product is then purified using techniques such as crystallization or distillation.
化学反応の分析
Types of Reactions
2-Ethoxy-1,3-benzodioxol-4-ol;methylcarbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxy and methylcarbamic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
2-Ethoxy-1,3-benzodioxol-4-ol;methylcarbamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of pesticides and other agrochemicals due to its bioactive properties.
作用機序
The mechanism of action of 2-Ethoxy-1,3-benzodioxol-4-ol;methylcarbamic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in neurotransmission, thereby affecting nerve function. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole ring structure but lacking the ethoxy and methylcarbamic acid groups.
2,2-Dimethyl-1,3-benzodioxol-4-ol: A compound with a similar core structure but different substituents.
Bendiocarb: A related compound used as a pesticide with a similar carbamate structure.
Uniqueness
2-Ethoxy-1,3-benzodioxol-4-ol;methylcarbamic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group and methylcarbamic acid moiety make it versatile for various applications, distinguishing it from other benzodioxole derivatives.
特性
CAS番号 |
61083-21-4 |
|---|---|
分子式 |
C11H15NO6 |
分子量 |
257.24 g/mol |
IUPAC名 |
2-ethoxy-1,3-benzodioxol-4-ol;methylcarbamic acid |
InChI |
InChI=1S/C9H10O4.C2H5NO2/c1-2-11-9-12-7-5-3-4-6(10)8(7)13-9;1-3-2(4)5/h3-5,9-10H,2H2,1H3;3H,1H3,(H,4,5) |
InChIキー |
GEKGSRXTMJWCFL-UHFFFAOYSA-N |
正規SMILES |
CCOC1OC2=CC=CC(=C2O1)O.CNC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[(e)-Phenylmethylidene]amino}ethyl phenylcarbamate](/img/structure/B14598295.png)


![Benzenesulfonic acid, 4-[(methoxycarbonyl)amino]-](/img/structure/B14598314.png)
![2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol](/img/structure/B14598321.png)


![3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-ol](/img/structure/B14598332.png)

![{[(2-Aminophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14598354.png)
![2-[2-(Benzyloxy)-5-methoxyphenyl]cyclopentan-1-one](/img/structure/B14598358.png)

